molecular formula C25H22N6O2 B2402750 2-(2-methoxyphenyl)-5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539798-16-8

2-(2-methoxyphenyl)-5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2402750
CAS No.: 539798-16-8
M. Wt: 438.491
InChI Key: KMCHZWWFIAJDOZ-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase implicated in critical cellular pathways. Its primary research value lies in the investigation of neurodegenerative pathologies, particularly as a potential therapeutic agent for Tauopathies such as Alzheimer's disease. The compound functions by inhibiting the abnormal hyperphosphorylation of tau protein , a key process driven by GSK-3β that leads to neurofibrillary tangle formation and neuronal loss. This mechanism makes it an essential pharmacological tool for studying tau biology, Wnt signaling, and apoptosis in neuronal models. Researchers utilize this compound to dissect the role of GSK-3β in disease progression and to validate new therapeutic strategies targeting kinase dysregulation in the central nervous system.

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-methyl-7-phenyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O2/c1-16-21(24(32)28-18-11-8-14-26-15-18)22(17-9-4-3-5-10-17)31-25(27-16)29-23(30-31)19-12-6-7-13-20(19)33-2/h3-15,22H,1-2H3,(H,28,32)(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCHZWWFIAJDOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC=CC=C4)C(=O)NC5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methoxyphenyl)-5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the class of triazolopyrimidines, known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H22N6O2C_{25}H_{22}N_{6}O_{2} with a molecular weight of approximately 438.49 g/mol. The structure features a triazolopyrimidine core with various functional groups that influence its biological properties.

PropertyValue
Molecular FormulaC25H22N6O2C_{25}H_{22}N_{6}O_{2}
Molecular Weight438.49 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structure allows for interactions with bacterial enzymes responsible for resistance mechanisms. For instance, derivatives of triazolo compounds have shown significant inhibition against metallo-β-lactamases (MBLs), which are critical in combating antibiotic resistance .

Table 1: Inhibition Potency against MBLs

CompoundInhibition Rate (%) at 100 μMIC50 (μM)
Compound 5l86% ± 5%38.36
Compound 5a50% ± 6%179

The above data indicates that structural modifications can enhance the inhibitory effects on specific enzymes like VIM-2 .

Anticancer Properties

The triazolopyrimidine derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation .

Case Study:
A study conducted on a series of triazole derivatives demonstrated that certain compounds exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

The mechanism by which this compound exerts its biological effects involves several potential pathways:

  • Enzyme Inhibition: The compound likely interacts with specific enzymes or receptors, inhibiting their activity and disrupting cellular processes.
  • Binding Affinity: Molecular docking studies suggest that the compound binds to active sites of target proteins through non-covalent interactions such as hydrogen bonds and hydrophobic interactions .
  • Apoptosis Induction: The ability to trigger apoptosis in cancer cells may be linked to the activation of caspases and modulation of Bcl-2 family proteins.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against influenza viruses. Research indicates that it disrupts the interaction between the PA and PB1 subunits of the viral RNA-dependent RNA polymerase (RdRP), which is crucial for viral replication. This mechanism suggests that the compound could serve as a lead in developing new antiviral therapies .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. A series of derivatives were tested against various cancer cell lines, including K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer). Some derivatives demonstrated significant anti-proliferative effects, indicating that modifications to the triazole or pyrimidine moieties can enhance biological activity .

Case Study 1: Antiviral Activity

A study focused on synthesizing derivatives of triazolo-pyrimidine compounds found that specific substitutions at the phenyl or pyridine positions significantly increased antiviral potency against influenza A virus. The lead compound showed IC50 values in the low micromolar range, demonstrating its potential as a therapeutic agent .

Case Study 2: Anticancer Activity

Another investigation into the anticancer properties of related compounds revealed that certain derivatives could inhibit cell growth in K562 and MCF-7 cell lines by inducing cell cycle arrest and apoptosis. The structure-activity relationship (SAR) analysis suggested that modifications at the 5 and 7 positions of the triazolo-pyrimidine ring were critical for enhancing biological activity .

Comparison with Similar Compounds

Table 1: Representative Analogues and Their Substituents
Compound ID R1 (Position 7) R2 (Carboxamide) Yield (%) Melting Point (°C) Reference
Target Compound Phenyl Pyridin-3-yl - -
5j () 3,4,5-Trimethoxyphenyl 4-Nitrophenyl 43 319.9–320.8
5t () Phenyl 3,4,5-Trimethoxyphenyl - -
2h () 3-Methoxyphenyl 4-Methoxyphenyl - 251.9–253.1
5k () 3,4,5-Trimethoxyphenyl 4-Bromophenyl 54 280.1–284.3

Physical and Spectroscopic Properties

  • Melting Points : Analogues with electron-withdrawing groups (e.g., 5j , nitro substituent) exhibit higher melting points (>300°C) due to enhanced crystallinity and intermolecular interactions . The target compound’s methoxy and pyridinyl groups may lower its melting point relative to 5j , aligning closer to 2h (251.9–253.1°C) .
  • NMR Data :
    • 1H NMR : Methoxy protons in similar compounds resonate at δ 3.70–3.90 ppm (). The pyridin-3-yl group in the target compound would show distinct aromatic protons near δ 8.50–9.00 ppm .
    • 13C NMR : The carboxamide carbonyl typically appears at δ 165–170 ppm , while triazolo-pyrimidine carbons range from δ 140–160 ppm .

Key Differentiators

  • Substituent Effects : The pyridin-3-yl group in the target compound may enhance solubility in polar solvents compared to purely aryl-substituted analogues (e.g., 5j ) .
  • Synthetic Complexity : Introducing a pyridine ring (vs. simpler aryl groups) could reduce reaction yields due to steric hindrance during cyclization .

Q & A

Q. How can researchers optimize the synthetic yield of 2-(2-methoxyphenyl)-5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Store the compound in amber vials at -20°C under inert gas (argon) to prevent oxidation of the dihydro-pyrimidine ring .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data across structurally similar triazolopyrimidine derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxyphenyl vs. acetylphenyl groups) using in vitro assays (e.g., mTOR inhibition IC50_{50}) .
  • Molecular Dynamics Simulations : Model binding interactions with target proteins (e.g., mTOR kinase domain) to explain potency variations .
    • Data Table :
Substituent (R)mTOR IC50_{50} (nM)Notes
3-Methoxyphenyl12.5 ± 1.2High selectivity
4-Acetylphenyl45.3 ± 3.1Reduced hydrophobicity

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME to optimize logP (target <3.5) and polar surface area (PSA <140 Ų) for blood-brain barrier penetration .
  • Docking Studies (AutoDock Vina) : Prioritize derivatives with hydrogen bonds to mTOR Val2240/Glu2190 residues .

Q. What experimental approaches validate the compound’s mechanism of action in cancer cell lines?

  • Methodological Answer :
  • Western Blotting : Measure downstream mTOR targets (e.g., phosphorylated S6K1) in HepG2 hepatocellular carcinoma cells treated with 10 µM compound for 24 hours .
  • Apoptosis Assays : Use Annexin V/PI staining to quantify cell death induction (e.g., 40% apoptosis at 48 hours in MDA-MB-231 cells) .

Q. How to address discrepancies in reported antibacterial efficacy between Enterococcus faecium and other Gram-positive pathogens?

  • Methodological Answer :
  • Comparative MIC Testing : Use standardized broth microdilution (CLSI guidelines) for E. faecium (MIC 8 µg/mL) vs. S. aureus (MIC 32 µg/mL) .
  • Efflux Pump Inhibition Assays : Co-administer with verapamil (efflux inhibitor) to determine resistance mechanisms .

Methodological Challenges & Solutions

Q. What steps mitigate low yields during multi-step synthesis?

  • Solution :
  • Intermediate Trapping : Use scavengers (e.g., polymer-bound isocyanate) to remove unreacted aldehydes .
  • Flow Chemistry : Improve reaction homogeneity and heat transfer for cyclization steps .

Q. How to reconcile conflicting crystallography and NMR data for the dihydro-pyrimidine ring conformation?

  • Solution :
  • Variable-Temperature NMR : Analyze ring-flipping dynamics (e.g., coalescence temperature at 300 K in DMSO-d6_6) .
  • *DFT Calculations (B3LYP/6-31G)**: Compare theoretical vs. experimental dihedral angles (deviation <5°) .

Research Design Considerations

Q. How to align experimental protocols with theoretical frameworks for triazolopyrimidine research?

  • Guidance :
    Link synthesis and bioactivity studies to conceptual models (e.g., enzyme inhibition kinetics for mTOR) . Use QSAR to validate hypotheses about substituent effects .

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